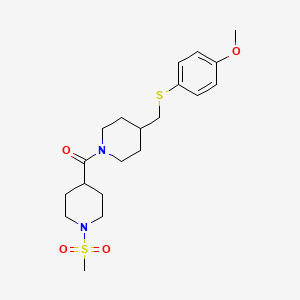
(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C20H30N2O4S2 and its molecular weight is 426.59. The purity is usually 95%.
BenchChem offers high-quality (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Selective Estrogen Receptor Modulators (SERMs)
Compounds structurally related to the one have been explored for their role as selective estrogen receptor modulators (SERMs). These compounds demonstrate estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in breast and uterine tissues. This dual functionality suggests potential applications in treating conditions like osteoporosis and certain forms of cancer (A. Palkowitz et al., 1997).
Antimicrobial Activity
Another area of research involves the synthesis of piperidin-4-yl)methanone oxime derivatives and their evaluation for in vitro antibacterial and antifungal activities. Studies have identified compounds within this class that exhibit significant antimicrobial properties against a range of pathogenic bacterial and fungal strains, indicating their potential as leads for developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014).
Imaging Vesicular Acetylcholine Transporter
Research has also been conducted on sulfur-containing analogues for imaging the vesicular acetylcholine transporter (VAChT) in the brain. These studies aim at developing novel radiotracers for diagnosing and monitoring neurological conditions. Compounds with high binding affinities and selectivity for VAChT over other receptors have been synthesized and assessed, demonstrating their potential for use in positron emission tomography (PET) imaging of neurological diseases (Zonghua Luo et al., 2018).
Structural and Synthetic Studies
Further research includes detailed structural analysis and synthetic methodologies for related compounds. These studies not only provide insight into the molecular configurations and crystal structures but also offer valuable information on synthetic routes and chemical properties. For instance, the synthesis and crystal structure analysis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol reveal the conformation of the piperidine ring and the geometry around the sulfur atom, contributing to the understanding of such compounds' chemical behavior (H. R. Girish et al., 2008).
Eigenschaften
IUPAC Name |
[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4S2/c1-26-18-3-5-19(6-4-18)27-15-16-7-11-21(12-8-16)20(23)17-9-13-22(14-10-17)28(2,24)25/h3-6,16-17H,7-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJMVALYKHCLRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

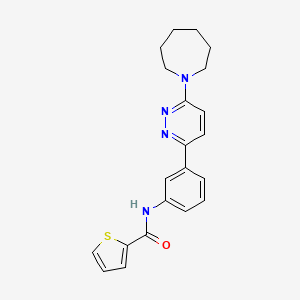
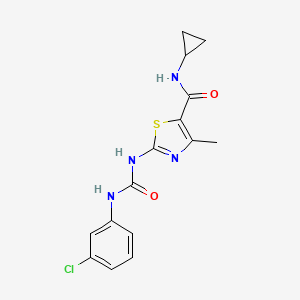
![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2436260.png)
![6-Cyclopropyl-2-[[1-(2-methylpropanoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2436262.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2436266.png)
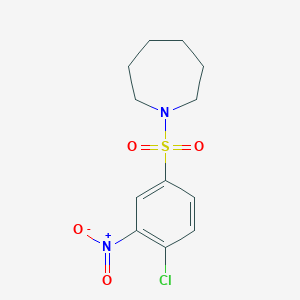
![tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2436270.png)
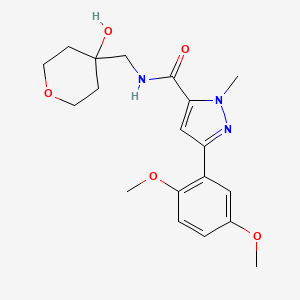
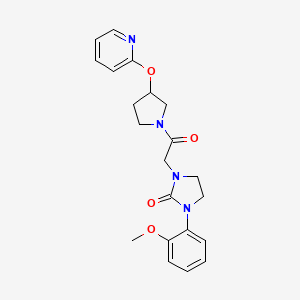
![(4-((4-Methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylthio)phenyl)methanone](/img/structure/B2436275.png)

![4-methyl-4,5-dihydrobenzo[f][1,2,4]thiadiazepin-3(2H)-one 1,1-dioxide](/img/structure/B2436277.png)
![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-isopropylacetamide](/img/structure/B2436278.png)